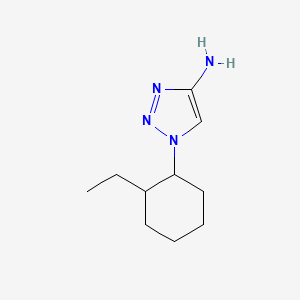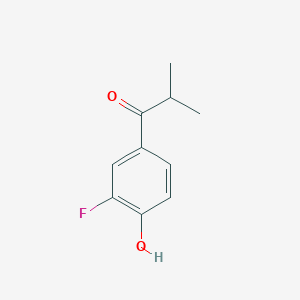
(But-3-EN-2-YL)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-EN-2-YL)thiourea is an organosulfur compound that belongs to the thiourea family Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-EN-2-YL)thiourea can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with thiocarbamoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-EN-2-YL)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol and amine derivatives, and various substituted thiourea compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (But-3-EN-2-YL)thiourea is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that thiourea derivatives can exhibit antibacterial, antioxidant, and anticancer properties .
Medicine
In medicine, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their use as anticancer agents, with some derivatives showing selective activity against certain cancer cell lines .
Industry
Industrially, this compound is used in the production of polymers, dyes, and other materials. Its ability to form stable complexes with metals makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of (But-3-EN-2-YL)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.
N,N’-Diethylthiourea: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
(But-3-EN-2-YL)thiourea is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H10N2S |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
but-3-en-2-ylthiourea |
InChI |
InChI=1S/C5H10N2S/c1-3-4(2)7-5(6)8/h3-4H,1H2,2H3,(H3,6,7,8) |
Clave InChI |
LGMRVWUVGVXDAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



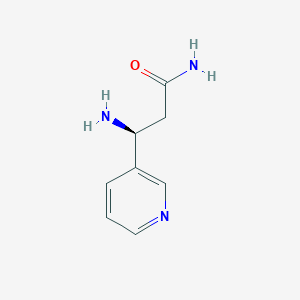
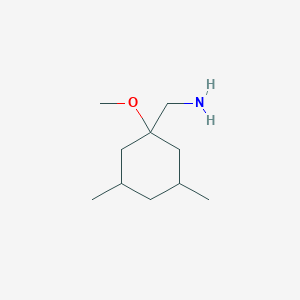
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)

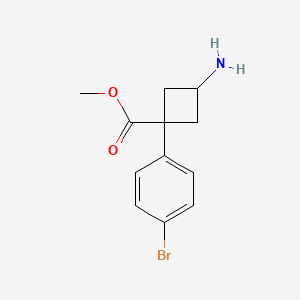
amine](/img/structure/B15274079.png)



![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
